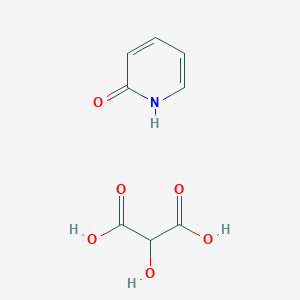
2-hydroxypropanedioic acid;1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxypropanedioic acid;1H-pyridin-2-one is a compound that combines the properties of two distinct chemical entities: 2-hydroxypropanedioic acid and 1H-pyridin-2-one. This compound is known for its unique chemical structure and diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxypropanedioic acid;1H-pyridin-2-one involves several steps. One common method is the Michael addition of fluoronitroacetates into α,β-unsaturated methyl ketones in the presence of N,N′-dimethylethane-1,2-diamine and 4-nitrobenzoic acid . This reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxypropanedioic acid;1H-pyridin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-hydroxypropanedioic acid;1H-pyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-hydroxypropanedioic acid;1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes and pathways . The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-pyridone: An organic compound with a similar pyridine structure.
Pyridin-2-ol: Another pyridine derivative with hydroxyl functionality.
1H-pyrrolo[2,3-b]pyridine: A compound with a pyridine ring fused to a pyrrole ring.
Uniqueness
2-hydroxypropanedioic acid;1H-pyridin-2-one is unique due to its combination of two distinct chemical entities, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
843644-98-4 |
|---|---|
Fórmula molecular |
C8H9NO6 |
Peso molecular |
215.16 g/mol |
Nombre IUPAC |
2-hydroxypropanedioic acid;1H-pyridin-2-one |
InChI |
InChI=1S/C5H5NO.C3H4O5/c7-5-3-1-2-4-6-5;4-1(2(5)6)3(7)8/h1-4H,(H,6,7);1,4H,(H,5,6)(H,7,8) |
Clave InChI |
XEHKLUYSIDCOMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC=C1.C(C(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one](/img/structure/B14205845.png)
![4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14205852.png)
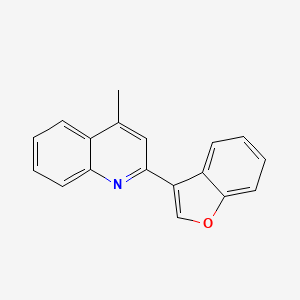
![2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide](/img/structure/B14205855.png)
amino}methyl)phenol](/img/structure/B14205863.png)
![{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14205871.png)
![1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14205876.png)
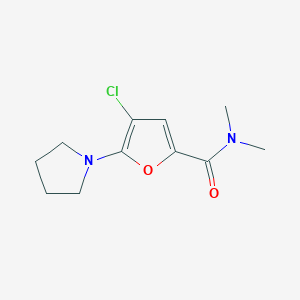
![1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-](/img/structure/B14205885.png)
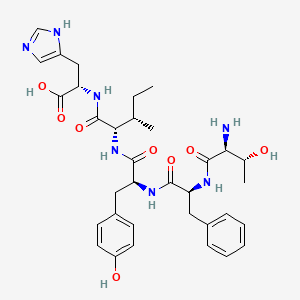
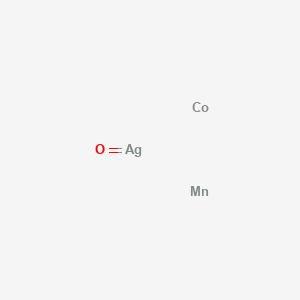
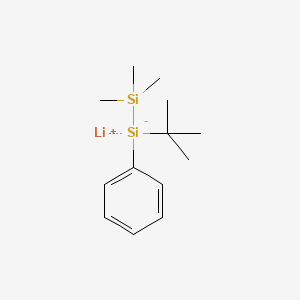
![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)
